molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea

[(3,3-Difluorocyclobutyl)methyl]urea

Cat. No.: B15322158
M. Wt: 164.15 g/mol
InChI Key: LXNRKPJAOZBRBP-UHFFFAOYSA-N
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Description

[(3,3-Difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to a methylurea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves the reaction of 3,3-difluorocyclobutanone with methylamine, followed by the addition of urea. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[(3,3-Difluorocyclobutyl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and substituted cyclobutyl compounds from nucleophilic substitution .

Scientific Research Applications

[(3,3-Difluorocyclobutyl)methyl]urea is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3,3-Difluorocyclobutyl)methyl]amine
  • [(3,3-Difluorocyclobutyl)methyl]carbamate
  • [(3,3-Difluorocyclobutyl)methyl]thiourea

Uniqueness

[(3,3-Difluorocyclobutyl)methyl]urea is unique due to its combination of a difluorocyclobutyl group and a urea moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it valuable in various research applications .

Properties

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)methylurea

InChI

InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11)

InChI Key

LXNRKPJAOZBRBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CNC(=O)N

Origin of Product

United States

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